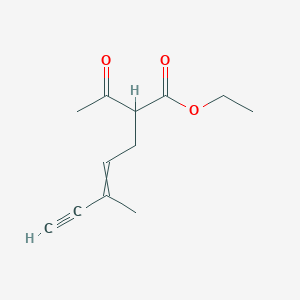
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate is an organic compound characterized by its unique structure, which includes an ester functional group, an acetyl group, and a conjugated system of double and triple bonds. This compound falls under the category of enoate esters, which are α,β-unsaturated carboxylic esters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the use of acetylation reactions where the acetyl group is introduced using acetic anhydride or acetyl chloride under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, purification steps like distillation and recrystallization are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters and alcohols
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The conjugated system of double and triple bonds allows for electron delocalization, making the compound reactive towards nucleophiles and electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-ethyl-4-methylhept-5-en-2-one
- Ethyl 2-acetyl-5-(dimethylamino)pentanoate
- Ethyl 2-acetyl-5-methylhex-4-en-6-ynoate
Uniqueness
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate is unique due to its specific arrangement of functional groups and the presence of both double and triple bonds in its structure.
Propiedades
Número CAS |
62939-66-6 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-5-methylhept-4-en-6-ynoate |
InChI |
InChI=1S/C12H16O3/c1-5-9(3)7-8-11(10(4)13)12(14)15-6-2/h1,7,11H,6,8H2,2-4H3 |
Clave InChI |
DMLZPMROXKUYEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C(C)C#C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
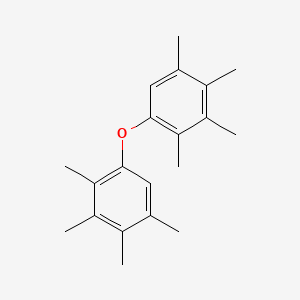

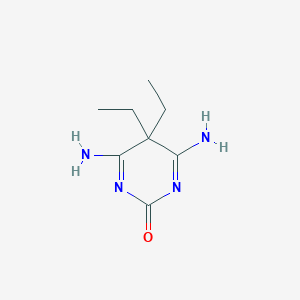
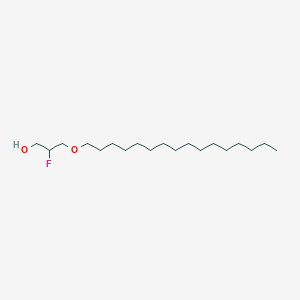
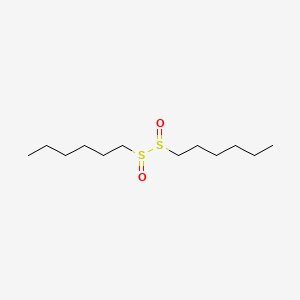
![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)

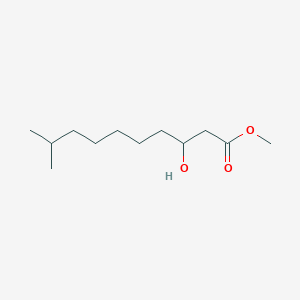
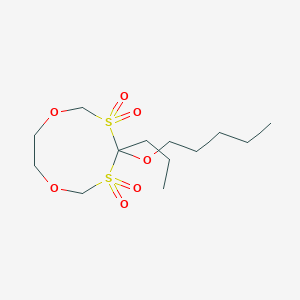


![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
